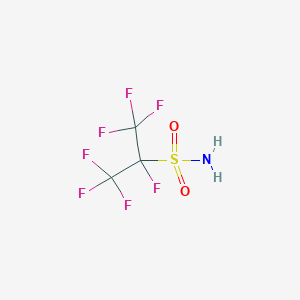
tert-Butyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)azocane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)azocane-1-carboxylate: is a complex organic compound that features a boron-containing dioxaborolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)azocane-1-carboxylate typically involves multiple steps. One common method starts with the preparation of tert-butyl 4-hydroxyazocane-1-carboxylate, which is then reacted with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions to form the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)azocane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The boron-containing dioxaborolane ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the boron center.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles can be used to substitute at the boron center.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of boronic acids, while reduction can yield boron-free derivatives .
Scientific Research Applications
Chemistry: In organic synthesis, tert-Butyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)azocane-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its boron-containing structure makes it valuable in Suzuki-Miyaura coupling reactions .
Biology and Medicine: It can be used to develop new drugs or therapeutic agents .
Industry: In the industrial sector, this compound can be used in the production of advanced materials and polymers due to its unique chemical properties .
Mechanism of Action
The mechanism of action of tert-Butyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)azocane-1-carboxylate involves its interaction with various molecular targets. The boron center can form reversible covalent bonds with nucleophiles, making it useful in catalysis and as a reagent in organic synthesis. The pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-1(2H)-pyridinecarboxylate
Uniqueness: What sets tert-Butyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)azocane-1-carboxylate apart from similar compounds is its specific azocane ring structure, which imparts unique steric and electronic properties. This makes it particularly useful in certain types of chemical reactions and applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C19H34BNO4 |
|---|---|
Molecular Weight |
351.3 g/mol |
IUPAC Name |
tert-butyl (4E)-4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]azocane-1-carboxylate |
InChI |
InChI=1S/C19H34BNO4/c1-17(2,3)23-16(22)21-12-9-8-10-15(11-13-21)14-20-24-18(4,5)19(6,7)25-20/h14H,8-13H2,1-7H3/b15-14+ |
InChI Key |
ZVKCPOVSCLSOAD-CCEZHUSRSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/2\CCCCN(CC2)C(=O)OC(C)(C)C |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C2CCCCN(CC2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[1-(4-Methoxyphenyl)propan-2-yl]amino}acetonitrile](/img/structure/B12931886.png)
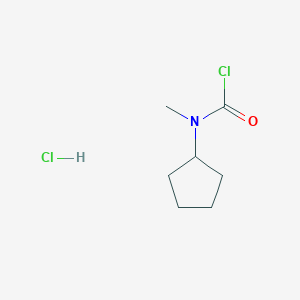
![(R)-2-(((2R,4aR,6S,7R,8R,8aS)-7-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy)propanoic acid](/img/structure/B12931898.png)
![(1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclopropyl)methanamine](/img/structure/B12931904.png)

![(7S,8aR)-7-Methoxyoctahydropyrrolo[1,2-a]pyrazine oxalate](/img/structure/B12931913.png)

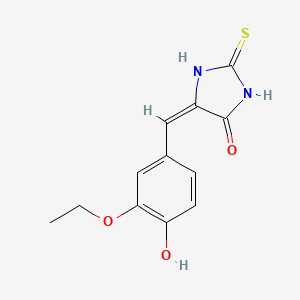
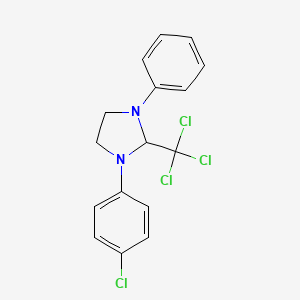
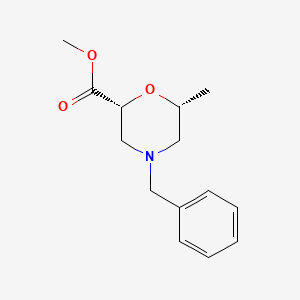
![(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12931950.png)
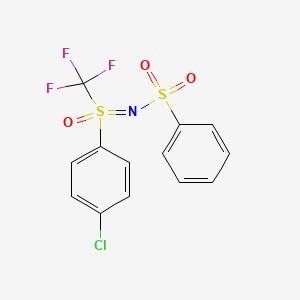
![2-[2-(Dimethylamino)ethoxy]-3-[(4-methoxyphenyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12931964.png)
